molecular formula C22H14FN3O5 B15039550 N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(4-fluoro-phenyl)-2-nitro-benzamide

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-(4-fluoro-phenyl)-2-nitro-benzamide

Cat. No.: B15039550
M. Wt: 419.4 g/mol
InChI Key: IZJVMXDCONVMNR-UHFFFAOYSA-N
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Description

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE is a complex organic compound that features a phthalimide moiety linked to a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE typically involves multiple steps. One common approach is to start with the phthalimide derivative, which is then reacted with a suitable amine to introduce the fluorophenyl group. The nitrobenzamide moiety is subsequently introduced through nitration reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and nitrobenzamide moieties contribute to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C22H14FN3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C22H14FN3O5/c23-14-9-11-15(12-10-14)24(22(29)18-7-3-4-8-19(18)26(30)31)13-25-20(27)16-5-1-2-6-17(16)21(25)28/h1-12H,13H2

InChI Key

IZJVMXDCONVMNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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